molecular formula C9H14ClN3S B13811818 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine

6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B13811818
M. Wt: 231.75 g/mol
InChI Key: OLTTVXXDXFNQRW-UHFFFAOYSA-N
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Description

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, diethyl groups at the N,N positions, and a methylthio group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as ethyl acetoacetate and guanidine.

    Chlorination: The pyrimidine ring is chlorinated at the 6th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Alkylation: The N,N-diethyl groups are introduced through an alkylation reaction using diethylamine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Thiomethylation: The methylthio group is introduced at the 2nd position using methylthiolating agents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated pyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.

    Disrupt Cellular Processes: The compound can interfere with DNA replication, protein synthesis, and other essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine
  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine

Uniqueness

6-Chloro-N,N-diethyl-2-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14ClN3S

Molecular Weight

231.75 g/mol

IUPAC Name

6-chloro-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C9H14ClN3S/c1-4-13(5-2)8-6-7(10)11-9(12-8)14-3/h6H,4-5H2,1-3H3

InChI Key

OLTTVXXDXFNQRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)SC)Cl

Origin of Product

United States

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